
Diethyl 4-(3-acetyloxypropylamino)quinoline-3,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 4-(3-acetyloxypropylamino)quinoline-3,6-dicarboxylate is a quinoline derivative known for its diverse applications in medicinal and industrial chemistry. Quinoline derivatives are renowned for their broad spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties . This compound, with its unique structure, holds significant potential in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 4-(3-acetyloxypropylamino)quinoline-3,6-dicarboxylate typically involves a multi-step process. One common method includes the reaction of diethyl acetylenedicarboxylate with aryl amines in the presence of molecular iodine as a catalyst in acetonitrile at 80°C . This method is efficient, metal-free, and environmentally friendly.
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Diethyl 4-(3-acetyloxypropylamino)quinoline-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens or alkylating agents in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities .
Aplicaciones Científicas De Investigación
Diethyl 4-(3-acetyloxypropylamino)quinoline-3,6-dicarboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mecanismo De Acción
The mechanism of action of diethyl 4-(3-acetyloxypropylamino)quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease progression, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby preventing the proliferation of cancer cells .
Comparación Con Compuestos Similares
Diethyl 2-styrylquinoline-3,4-dicarboxylates: Known for their antitumor activity.
4-Hydroxy-2-quinolones: Exhibits various biological activities, including antimicrobial and anticancer properties.
Uniqueness: Diethyl 4-(3-acetyloxypropylamino)quinoline-3,6-dicarboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its broad spectrum of applications make it a valuable compound in scientific research and industrial applications .
Propiedades
IUPAC Name |
diethyl 4-(3-acetyloxypropylamino)quinoline-3,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6/c1-4-26-19(24)14-7-8-17-15(11-14)18(21-9-6-10-28-13(3)23)16(12-22-17)20(25)27-5-2/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLZUHHRVKAQSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NCCCOC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}phenol hydrochloride](/img/structure/B7744862.png)
![4-(5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-ylamino)phenol hydrochloride](/img/structure/B7744867.png)
![3-{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}phenol hydrochloride](/img/structure/B7744870.png)
![3-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]phenol;hydrochloride](/img/structure/B7744872.png)
![3-(5-p-Tolyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B7744878.png)
![ethyl (2E)-2-cyano-2-[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]acetate](/img/structure/B7744885.png)
![methyl (2E)-2-cyano-2-[6-hydroxy-2-(4-methoxyphenyl)chromen-4-ylidene]acetate](/img/structure/B7744891.png)
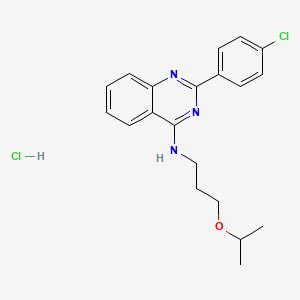
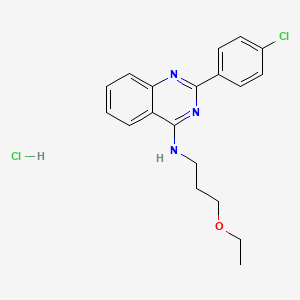
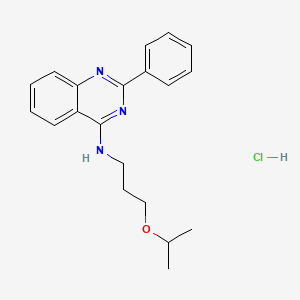
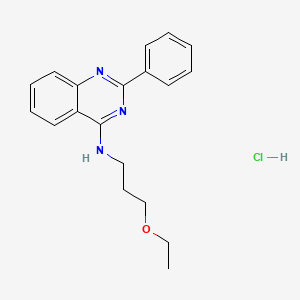
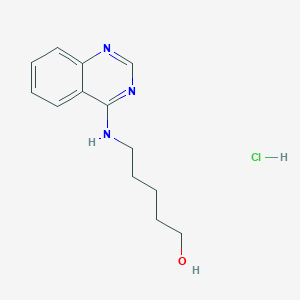
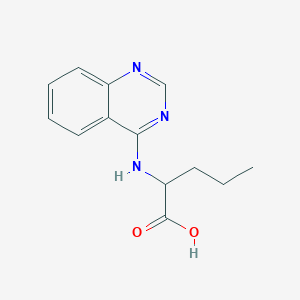
![2-[(6-bromoquinazolin-4-yl)amino]pentanoic Acid](/img/structure/B7744938.png)
